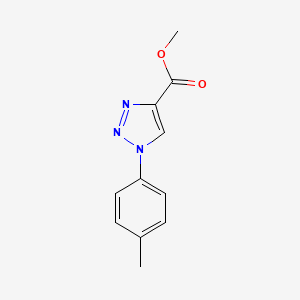

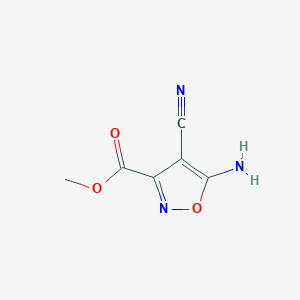

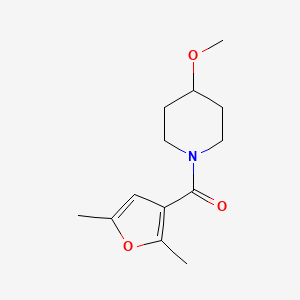

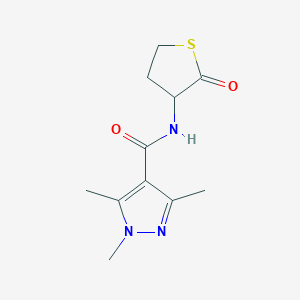

![molecular formula C6H5NS B2944273 6H-thieno[2,3-b]pyrrole CAS No. 250-79-3](/img/structure/B2944273.png)

6H-thieno[2,3-b]pyrrole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6H-thieno[2,3-b]pyrrole is a chemical compound with the molecular formula C6H5NS . It has a molecular weight of 123.18 . The compound is typically stored in a dark place at room temperature .

Synthesis Analysis

The synthesis of thieno[2,3-b]pyrroles can be achieved through three steps: Gewald synthesis, alkylation, and Thorpe–Ziegler cyclization . Diethyl 3,6-bis((ethoxycarbonyl)methyl)-4-amino-6H-thieno-[2,3-b]pyrrole-2,5-dicarboxylate has been obtained by a one-pot method in DMF in good yield and high quality .Molecular Structure Analysis

The molecular structure of 6H-thieno[2,3-b]pyrrole consists of a thiophene ring fused to a pyrrole ring . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 261.3±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .Physical And Chemical Properties Analysis

6H-thieno[2,3-b]pyrrole has a molar refractivity of 36.9±0.3 cm3, a polar surface area of 44 Å2, a polarizability of 14.6±0.5 10-24 cm3, a surface tension of 59.6±3.0 dyne/cm, and a molar volume of 91.4±3.0 cm3 .Scientific Research Applications

Organic Electronics

6H-thieno[2,3-b]pyrrole is a promising compound in the field of organic electronics due to its conjugated system and electron-rich nature. It has been utilized in the synthesis of donor-acceptor conjugated polymers for organic solar cells, offering improved power conversion efficiencies and lower energy losses . Its strong electron-donating ability contributes to bathochromic absorption and upshifted frontier orbital energy levels, enhancing the performance of polymer solar cells .

Pharmaceutical Applications

In pharmaceuticals, 6H-thieno[2,3-b]pyrrole derivatives are explored for their potential biological activities. The compound’s structural similarity to pyrrole-containing natural products suggests it could be a key scaffold in drug design and discovery. However, specific applications in this area require further research to establish its efficacy and safety .

Material Science

The incorporation of 6H-thieno[2,3-b]pyrrole into materials science is significant, particularly in the development of new semiconducting materials. Its use in the synthesis of low bandgap polymers for electronic applications is notable, as it can influence the electronic properties of materials, such as conductivity and charge transport .

Chemical Synthesis

6H-thieno[2,3-b]pyrrole serves as an important building block in chemical synthesis. It is involved in various organic reactions to create complex molecules with potential applications in different chemical industries. Its reactivity and ability to form stable heterocyclic compounds make it valuable for synthesizing novel organic compounds .

Solar Cell Technology

In solar cell technology, 6H-thieno[2,3-b]pyrrole-based materials have been used to achieve high-performance polymer solar cells. These materials contribute to higher open-circuit voltages and fill factors, leading to devices with superior power conversion efficiencies .

Sensor Technology

The electronic properties of 6H-thieno[2,3-b]pyrrole make it suitable for sensor technology applications. While specific sensor applications are not extensively documented, the compound’s structural features could be leveraged to develop sensors with high sensitivity and selectivity .

Agricultural Chemistry

There is potential for 6H-thieno[2,3-b]pyrrole to be used in agricultural chemistry, possibly as a component in the synthesis of agrochemicals. Its role in this field could be in the development of new pesticides or herbicides, although current literature does not provide extensive information on this application .

Environmental Science

6H-thieno[2,3-b]pyrrole may have applications in environmental science, particularly in the removal or detection of pollutants. Its chemical properties could be harnessed to create materials that react with or absorb harmful substances, aiding in environmental cleanup efforts .

Safety and Hazards

6H-thieno[2,3-b]pyrrole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Mode of Action

It is known that thienopyrroles, a class of compounds to which 6h-thieno[2,3-b]pyrrole belongs, have been incorporated into a range of biologically active compounds .

Biochemical Pathways

Thienopyrroles have been introduced into a range of biologically active compounds, including protein tyrosine phosphatases and cck antagonists, as well as inhibitors of glycogen phosphorylase .

Action Environment

It is generally recommended to store the compound in a dark place, sealed in dry, at room temperature .

properties

IUPAC Name |

6H-thieno[2,3-b]pyrrole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NS/c1-3-7-6-5(1)2-4-8-6/h1-4,7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTYHLDSYLKPSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6H-thieno[2,3-b]pyrrole | |

Q & A

Q1: What are the common synthetic approaches to 6H-thieno[2,3-b]pyrroles?

A1: 6H-thieno[2,3-b]pyrroles can be synthesized through a multi-step process generally involving a Gewald reaction, alkylation, and Thorpe–Ziegler cyclization. [] This method allows for the incorporation of various substituents, enabling the exploration of structure-activity relationships. One study reported a one-pot synthesis of diethyl 3,6-bis((ethoxycarbonyl)methyl)-4-amino-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate in DMF with good yield and high purity. [] Another study utilized citric acid as a starting material to synthesize 3,6-bis(carboxymethyl)-4-amino-6H-thieno[2,3-b] pyrrole-2-carboxylic acid. []

Q2: Beyond serotonin receptors, what other biological targets have been explored for 6H-thieno[2,3-b]pyrrole derivatives?

A3: Recent studies have investigated 6H-thieno[2,3-b]pyrrole derivatives as potential inhibitors of specific enzymes. For example, a derivative, Methyl 2-(hydroxymethyl)-6H-thieno[2,3-b]pyrrole-5-carboxylate (Fragment 27), has been found to interact with Mycobacterium abscessus TrmD, a tRNA-(N1G37) methyltransferase. [] Similarly, another derivative, 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid, exhibited binding affinity to Mycobacterium tuberculosis malate synthase. [] These findings suggest potential applications of 6H-thieno[2,3-b]pyrrole derivatives in developing new antibacterial agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)ethenesulfonamide](/img/structure/B2944193.png)

![Tert-butyl N-(2,3,3a,4,5,6-hexahydro-1H-cyclopenta[b]pyrrol-6a-ylmethyl)carbamate](/img/structure/B2944194.png)

![1-[2-(4-Methylpyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B2944197.png)

![4-ethyl-2,3-dioxo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2944201.png)

![2-[(3,4-Difluorophenoxy)methyl]morpholine;hydrochloride](/img/structure/B2944202.png)

![N-(3,5-dimethylphenyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2944203.png)

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) cyclopropanecarboxylate](/img/structure/B2944204.png)

![2-Methyl-5-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2944209.png)